molecular formula C25H28N2O4S2 B12145450 3-hydroxy-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

3-hydroxy-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

Cat. No.: B12145450
M. Wt: 484.6 g/mol
InChI Key: FXWZMAFMEILMMV-JWGURIENSA-N
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Description

3-hydroxy-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves multiple steps:

    Formation of Thiazolidinone Core: The thiazolidinone core is synthesized by the reaction of a thioamide with an α-haloketone under basic conditions. This step forms the 2-thioxo-1,3-thiazolidin-4-one structure.

    Benzylidene Derivative Formation: The thiazolidinone is then reacted with 4-(octyloxy)benzaldehyde in the presence of a base to form the benzylidene derivative. This step involves a condensation reaction, typically carried out under reflux conditions.

    Final Coupling: The benzylidene derivative is coupled with 3-hydroxybenzamide under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene double bond, converting it to a single bond and potentially altering the compound’s biological activity.

    Substitution: The hydroxyl group on the benzamide moiety can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzylidene derivatives.

    Substitution: Ester or ether derivatives of the benzamide moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound exhibits significant antimicrobial activity, making it a candidate for the development of new antibiotics. Its ability to inhibit the growth of various bacterial strains has been documented in several studies.

Medicine

In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. It has shown potential in inhibiting the proliferation of cancer cells and reducing inflammation in various in vitro and in vivo models.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as antimicrobial coatings or drug delivery systems.

Mechanism of Action

The mechanism by which 3-hydroxy-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide exerts its effects involves several molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and function, leading to cell lysis and death.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Other thiazolidinone derivatives with similar structures but different substituents.

    Benzylidene Derivatives: Compounds with benzylidene groups attached to various core structures.

    Benzamides: Compounds with the benzamide moiety but different functional groups.

Uniqueness

What sets 3-hydroxy-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide apart is its combination of a thiazolidinone core with a benzylidene and benzamide moiety, providing a unique set of chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C25H28N2O4S2

Molecular Weight

484.6 g/mol

IUPAC Name

3-hydroxy-N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C25H28N2O4S2/c1-2-3-4-5-6-7-15-31-21-13-11-18(12-14-21)16-22-24(30)27(25(32)33-22)26-23(29)19-9-8-10-20(28)17-19/h8-14,16-17,28H,2-7,15H2,1H3,(H,26,29)/b22-16-

InChI Key

FXWZMAFMEILMMV-JWGURIENSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O

Origin of Product

United States

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